molecular formula C12H21Cl3O3 B3056849 2,4,6-Tris(2-chloropropan-2-yl)-1,3,5-trioxane CAS No. 7471-98-9

2,4,6-Tris(2-chloropropan-2-yl)-1,3,5-trioxane

Cat. No.: B3056849
CAS No.: 7471-98-9
M. Wt: 319.6 g/mol
InChI Key: JUEGKELCXWTJQB-UHFFFAOYSA-N
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Description

2,4,6-Tris(2-chloropropan-2-yl)-1,3,5-trioxane is a chemical compound that belongs to the class of trioxanes Trioxanes are cyclic organic compounds containing three oxygen atoms in a six-membered ring This particular compound is characterized by the presence of three 2-chloropropan-2-yl groups attached to the trioxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Tris(2-chloropropan-2-yl)-1,3,5-trioxane typically involves the reaction of 2-chloropropan-2-ol with formaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate hemiacetal, which then undergoes cyclization to form the trioxane ring. The general reaction can be represented as follows:

[ 3 \text{CH}_3\text{CCl(OH)CH}_3 + 3 \text{CH}_2\text{O} \rightarrow \text{C}9\text{H}{18}\text{Cl}_3\text{O}_3 + 3 \text{H}_2\text{O} ]

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the chloropropyl groups, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction of the compound can result in the removal of chlorine atoms, yielding the corresponding hydrocarbons.

    Substitution: The chlorine atoms in the compound can be substituted by other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) can be employed for substitution reactions.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of hydrocarbons.

    Substitution: Formation of hydroxyl or amino derivatives.

Scientific Research Applications

2,4,6-Tris(2-chloropropan-2-yl)-1,3,5-trioxane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex cyclic structures.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the treatment of infectious diseases and cancer.

    Industry: It is used in the production of polymers and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 2,4,6-Tris(2-chloropropan-2-yl)-1,3,5-trioxane involves its interaction with biological molecules. The compound can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the disruption of cellular processes. This mechanism is particularly relevant in its antimicrobial and anticancer activities, where it can inhibit the growth and proliferation of pathogenic cells.

Comparison with Similar Compounds

    1,3,5-Trioxane: A simpler trioxane compound without the chloropropyl groups.

    2,4,6-Tris(2-methylpropyl)-1,3,5-trioxane: Similar structure but with methyl groups instead of chlorine atoms.

    2,4,6-Tris(2-bromopropan-2-yl)-1,3,5-trioxane: Similar structure but with bromine atoms instead of chlorine.

Uniqueness: 2,4,6-Tris(2-chloropropan-2-yl)-1,3,5-trioxane is unique due to the presence of chlorine atoms, which impart distinct chemical reactivity and biological activity. The chlorine atoms make the compound more reactive towards nucleophiles, enhancing its potential for various chemical transformations and biological interactions.

Properties

IUPAC Name

2,4,6-tris(2-chloropropan-2-yl)-1,3,5-trioxane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21Cl3O3/c1-10(2,13)7-16-8(11(3,4)14)18-9(17-7)12(5,6)15/h7-9H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUEGKELCXWTJQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1OC(OC(O1)C(C)(C)Cl)C(C)(C)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21Cl3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00322895
Record name 2,4,6-tris(2-chloropropan-2-yl)-1,3,5-trioxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00322895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7471-98-9
Record name NSC402251
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402251
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4,6-tris(2-chloropropan-2-yl)-1,3,5-trioxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00322895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4,6-Tris(2-chloropropan-2-yl)-1,3,5-trioxane
Reactant of Route 2
2,4,6-Tris(2-chloropropan-2-yl)-1,3,5-trioxane
Reactant of Route 3
2,4,6-Tris(2-chloropropan-2-yl)-1,3,5-trioxane
Reactant of Route 4
2,4,6-Tris(2-chloropropan-2-yl)-1,3,5-trioxane
Reactant of Route 5
2,4,6-Tris(2-chloropropan-2-yl)-1,3,5-trioxane
Reactant of Route 6
2,4,6-Tris(2-chloropropan-2-yl)-1,3,5-trioxane

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